17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione
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Overview
Description
Mechanism of Action
Target of Action
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is a derivative of Androstenedione , a testosterone precursor and metabolite with androgenic activity . The primary targets of this compound are likely to be the same as those of Androstenedione, which include the androgen receptors that mediate the biological effects of androgens in the body.
Preparation Methods
The synthesis of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. The synthetic routes often include oxidation, reduction, and substitution reactions under controlled conditions. Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione has several scientific research applications:
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone activity.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and treatment of certain medical conditions.
Industry: It is used in the development of new steroid-based drugs and other pharmaceutical products.
Comparison with Similar Compounds
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione can be compared with other similar compounds, such as:
Androstenedione: A precursor to testosterone with similar androgenic activity.
Testosterone: The primary male sex hormone with a broader range of physiological effects.
17a-Hydroxyprogesterone: A steroid hormone involved in the synthesis of other hormones like cortisol and aldosterone.
Properties
CAS No. |
14510-23-7 |
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Molecular Formula |
C₂₁H₃₀O₃ |
Molecular Weight |
330.46 |
Synonyms |
17aα-hydroxy-17a-methyl-D-Homoandrost-4-ene-3,17-dione; (1S,4aS,4bR,10aR,10bS,12aS)-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydro-1-hydroxy-1,10a,12a-trimethyl-2,8-chrysenedione; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.